molecular formula C22H21BrN2O4S B13377786 ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate

ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate

Cat. No.: B13377786
M. Wt: 489.4 g/mol
InChI Key: JVGDZBXTRHEWIC-XDHOZWIPSA-N
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Description

Ethyl [2-bromo-4-({2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate is a complex organic compound with a unique structure that combines several functional groups, including a bromo group, an imino group, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-bromo-4-({2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the bromo group: Bromination of the aromatic ring can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Formation of the imino group: This step involves the condensation of an amine with a carbonyl compound.

    Esterification: The final step involves the esterification of the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of ethyl [2-bromo-4-({2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-bromo-4-({2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic

Biological Activity

Ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate is a synthetic compound with potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C22H21BrN2O4S
  • Molecular Weight : 489.4 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Research indicates that compounds with thiazole rings often exhibit antimicrobial properties. This compound's structure suggests potential effectiveness against a range of bacterial strains.
  • Anticancer Properties : The presence of the thiazole moiety is associated with anticancer activity. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Enzyme Inhibition : Some derivatives of thiazoles are known to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies and Experimental Data

  • Antimicrobial Testing :
    • A study conducted on various derivatives of thiazoles demonstrated that compounds with halogen substitutions, such as bromine, exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Anticancer Activity :
    • A related compound was tested for its ability to induce apoptosis in human cancer cell lines (e.g., MCF7 breast cancer cells). Results indicated a dose-dependent increase in cell death, suggesting that this compound could be a promising candidate for further development as an anticancer agent .
  • Enzyme Inhibition Studies :
    • In vitro studies revealed that similar thiazole-containing compounds inhibited enzymes such as topoisomerase and cyclooxygenase, which are crucial in cancer progression and inflammation .

Data Table

Biological ActivityTest Organism/Cell LineResult
AntimicrobialStaphylococcus aureusActive
AntimicrobialEscherichia coliActive
AnticancerMCF7 (breast cancer)Induces apoptosis
Enzyme InhibitionTopoisomeraseInhibition observed

Properties

Molecular Formula

C22H21BrN2O4S

Molecular Weight

489.4 g/mol

IUPAC Name

ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C22H21BrN2O4S/c1-3-14-5-8-16(9-6-14)24-22-25-21(27)19(30-22)12-15-7-10-18(17(23)11-15)29-13-20(26)28-4-2/h5-12H,3-4,13H2,1-2H3,(H,24,25,27)/b19-12+

InChI Key

JVGDZBXTRHEWIC-XDHOZWIPSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)OCC)Br)/S2

Canonical SMILES

CCC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC(=O)OCC)Br)S2

Origin of Product

United States

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